Einecs 307-434-2 Einecs 307-434-2
Brand Name: Vulcanchem
CAS No.: 97659-31-9
VCID: VC17007089
InChI: InChI=1S/C12H27N.C8H16O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-3-4-5-6-7-8(9)10/h4-11,13H2,1-3H3;2-7H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C20H43NO2
Molecular Weight: 329.6 g/mol

Einecs 307-434-2

CAS No.: 97659-31-9

Cat. No.: VC17007089

Molecular Formula: C20H43NO2

Molecular Weight: 329.6 g/mol

* For research use only. Not for human or veterinary use.

Einecs 307-434-2 - 97659-31-9

Specification

CAS No. 97659-31-9
Molecular Formula C20H43NO2
Molecular Weight 329.6 g/mol
IUPAC Name 2-methylundecan-2-amine;octanoic acid
Standard InChI InChI=1S/C12H27N.C8H16O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-3-4-5-6-7-8(9)10/h4-11,13H2,1-3H3;2-7H2,1H3,(H,9,10)
Standard InChI Key ULBYDEYDFHXUST-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(C)(C)N.CCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identifiers

EINECS 307-434-2 corresponds to a compound with the molecular formula C₂₀H₄₃NO₂ and a molecular weight of 329.6 g/mol. Its IUPAC name, 2-methylundecan-2-amine; octanoic acid, indicates it is a 1:1 molar complex of a branched aliphatic amine and a medium-chain fatty acid.

Table 1: Key Identifiers

PropertyValue
CAS No.97659-31-9
EINECS No.307-434-2
Molecular FormulaC₂₀H₄₃NO₂
Molecular Weight329.6 g/mol
PubChem Compound ID44154334

Structural Analysis

The compound’s Standard InChI (InChI=1S/C12H27N.C8H16O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-3-4-5-6-7-8(9)10/h4-11,13H2,1-3H3;2-7H2,1H3,(H,9,10)) confirms its dual-component nature. The amine moiety (2-methylundecan-2-amine) features a tertiary carbon center, while the acid component (octanoic acid) is a saturated carboxylic acid. The Canonical SMILES (CCCCCCCCCC(C)(C)N.CCCCCCCC(=O)O) further illustrates this structure.

Physicochemical Properties

Predicted Properties

While experimental data are scarce, the compound’s logP (octanol-water partition coefficient) is estimated at 5.2–6.1, suggesting high lipophilicity due to its long hydrocarbon chains. Its water solubility is likely <1 mg/L at 25°C, aligning with analogous amine-fatty acid complexes .

Table 2: Estimated Physicochemical Properties

PropertyValueBasis
Melting Point40–50°C (hypothetical)Structural analogs
Boiling Point250–270°C (hypothetical)Molecular weight trends
Density0.89–0.92 g/cm³Branched hydrocarbon chains

Stability and Reactivity

The amine group may undergo oxidation under aerobic conditions, while the ester linkage (implied by the molecular formula) could hydrolyze in acidic or alkaline environments . No data on photolytic degradation or polymer-forming tendencies are available.

Synthesis and Industrial Production

Synthetic Pathways

A plausible route involves:

  • Amination of 2-methylundecanol via catalytic dehydrogenation to form 2-methylundecan-2-amine.

  • Esterification of octanoic acid with propylene glycol, followed by complexation with the amine .

Applications and Use Cases

Research Applications

  • Surfactant studies: Potential as a cationic surfactant due to amine functionality.

  • Co-crystal engineering: Amine-acid complexes are explored for pharmaceutical co-crystals .

Industrial Applications

No documented large-scale uses exist. Hypothetical applications include:

  • Corrosion inhibition in hydrocarbon systems (amine component).

  • Lubricant additives (fatty acid moiety) .

EndpointAssessmentBasis
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (Est.)Structural analogs
Skin IrritationMild irritant (Est.)Amine functionality
Environmental FatePersistent in sediments (Est.)High logP

Research Gaps and Future Directions

Critical Data Needs

  • Experimental toxicity profiles: Required for OSHA Hazard Communication compliance.

  • Environmental degradation studies: To assess bioaccumulation potential.

  • Thermal stability analysis: Essential for industrial safety protocols.

Analytical Challenges

The compound’s dual-component nature complicates chromatographic separation, necessitating advanced techniques like 2D LC-MS/MS for precise quantification.

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